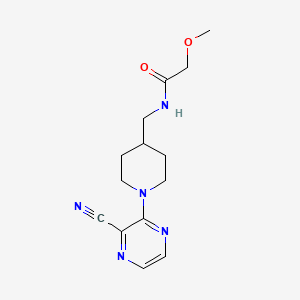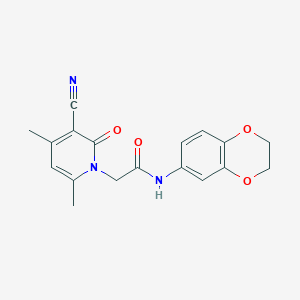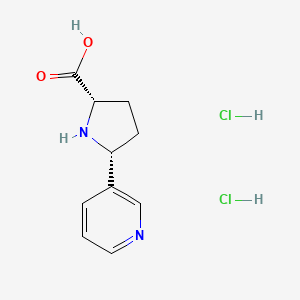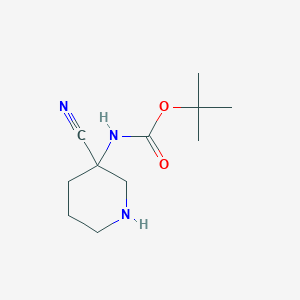
3-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a compound that integrates various functional groups, highlighting its versatility and potential utility across diverse fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step process. The initial step involves the formation of the 6-methylpyridazin-3-yl group through a series of chemical reactions. This is then linked to piperidine-1-carbonyl and further reacted with pyridin-2(1H)-one under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods: : Scaling up to industrial production often requires optimization of reaction conditions to ensure cost-effectiveness, yield maximization, and purity. This may involve the use of high-throughput techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions could involve specific temperatures, pressures, and the presence of catalysts.
Major Products: : The primary products formed from these reactions depend on the reactants and conditions but typically involve modifications of the functional groups present on the compound.
Scientific Research Applications
This compound has diverse applications across several fields:
Chemistry: : It can act as an intermediate in the synthesis of more complex molecules.
Biology: : It is studied for its potential biological activity, including interactions with proteins and enzymes.
Medicine: : Investigated for therapeutic potential, particularly in targeting specific biological pathways and diseases.
Industry: : Used in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which 3-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, resulting in specific physiological or pharmacological outcomes.
Comparison with Similar Compounds
Comparison: : Compared to compounds like 6-methylpyridazin, pyridin-2(1H)-one, and piperidine derivatives, 3-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is unique in its structural complexity and functional group diversity. This uniqueness makes it suitable for various specialized applications.
List of Similar Compounds
6-Methylpyridazin
Pyridin-2(1H)-one
Piperidine derivatives
This compound represents a significant area of study due to its multifaceted chemical properties and wide-ranging applications in scientific research.
Properties
IUPAC Name |
3-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-6-7-14(19-18-11)23-12-4-3-9-20(10-12)16(22)13-5-2-8-17-15(13)21/h2,5-8,12H,3-4,9-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQOCVFFRTDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide](/img/structure/B2909202.png)






![5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2909219.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2909220.png)


